2-[2-(3-Aminopropoxy)ethoxy]ethanol
Description
Role as a Cross-linking Agent in Thermosetting Polymers
The primary amine group in 2-[2-(3-Aminopropoxy)ethoxy]ethanol allows it to function as a curing agent or cross-linker for thermosetting resins, such as epoxy systems. In these systems, the amine groups react with the epoxide rings of the resin to form a durable three-dimensional network. This cross-linking process is fundamental to the final properties of the thermoset, transforming the liquid resin into a hard, infusible solid. Aliphatic amines are known to be effective room-temperature curing agents for epoxy resins, though they can also be used at elevated temperatures to accelerate curing. threebond.co.jp The incorporation of the flexible ether linkages from the this compound backbone into the polymer network can impart increased flexibility and impact strength to the final cured material.
Development of Novel Polymeric Materials
The dual functionality of this compound enables its use as a monomer or a chain extender in the synthesis of various polymers, including polyurethanes. The hydroxyl group can react with isocyanates to form urethane (B1682113) linkages, while the amine group can react to form urea (B33335) linkages. This allows for the creation of poly(urethane-urea) copolymers with specific properties. For instance, research on a structurally similar compound, 3-{2-[2-(3-aminopropoxy)ethoxy]ethoxy}propane-1-amine, has shown its utility as a macrochain extender in the synthesis of polyurethane ureas (PUUs). sigmaaldrich.com The resulting PUUs exhibit a range of mechanical properties, from soft and highly elastic to more rigid, depending on the composition. sigmaaldrich.com The glass transition temperatures of these polymers are also influenced by the incorporation of such flexible chain extenders. sigmaaldrich.com
Table 1: Properties of Polyurethane Ureas with a Structurally Similar Chain Extender This table is based on research on 3-{2-[2-(3-aminopropoxy)ethoxy]ethoxy}propane-1-amine and is intended to be illustrative of the potential impact of similar molecules.
| Property | Value Range |
|---|---|
| Tensile Strength (σ) | 0.74–2.21 MPa |
| Relative Elongation at Break (ε) | 27.4–1003% |
| Glass Transition Temperature (Tg) | -20.04°C to –33.96°C |
Data sourced from a study on polyurethane ureas synthesized with a related diamine. sigmaaldrich.com
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(3-aminopropoxy)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO3/c8-2-1-4-10-6-7-11-5-3-9/h9H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZMLYRQHBZWLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059418 | |
| Record name | Ethanol, 2-[2-(3-aminopropoxy)ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059418 | |
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Molecular Weight |
163.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethanol, 2-[2-(3-aminopropoxy)ethoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
112-33-4 | |
| Record name | 2-[2-(3-Aminopropoxy)ethoxy]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-(2-(3-aminopropoxy)ethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-[2-(3-aminopropoxy)ethoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-[2-(3-aminopropoxy)ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(3-aminopropoxy)ethoxy]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.600 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Utility in Adhesives, Coatings, and Sealants
According to the U.S. Environmental Protection Agency's (EPA) Chemical Data Reporting, 2-[2-(3-Aminopropoxy)ethoxy]ethanol is utilized in the manufacturing of adhesives, sealant chemicals, paint additives, and coating additives. nih.gov Its role in these applications is likely tied to its ability to act as a cross-linker or as a reactive intermediate. In coatings, for example, it can be incorporated into polyurethane dispersions to enhance the properties of the final film. The use of related amino alcohols in two-component polyurethane coatings is known to contribute to the formation of durable, weather-resistant finishes. google.com The presence of both amine and hydroxyl functionalities allows for strong adhesion to a variety of substrates, a critical property for adhesives and sealants.
Applications in Specialty Chemicals and Dyes
The industrial uses of 2-[2-(3-Aminopropoxy)ethoxy]ethanol extend to the synthesis of specialty chemicals and dyes. nih.govlookchem.comechemi.com The primary amine group is a key functional group for the synthesis of azo dyes, a large and important class of colorants. This amine can be diazotized and then coupled with another aromatic compound to produce the characteristic azo chromophore. A related compound, 3-ethoxy propylamine, is known to be an intermediate in the synthesis of disperse dyes. google.com This suggests that this compound could be used to introduce a flexible, hydrophilic tail into a dye molecule, which could modify its solubility and affinity for certain fibers.
Function As a Coupling Agent and Surface Modifier in Composite Materials
The aminopropoxy group in 2-[2-(3-Aminopropoxy)ethoxy]ethanol suggests its potential as a coupling agent and surface modifier, particularly for inorganic fillers and nanoparticles used in composite materials. Aminosilanes, such as (3-aminopropyl)triethoxysilane (APS), are widely used to functionalize the surface of silica (B1680970) and other oxide-based nanoparticles. nih.govamericanelements.comresearchgate.net This surface modification serves two primary purposes: it improves the compatibility and adhesion between the inorganic filler and the polymer matrix, and it can be used to introduce new functionality to the nanoparticle surface. The amine group of this compound can form covalent bonds or strong intermolecular interactions with the polymer matrix, while the alcohol end can interact with the surface of the filler. This "bridging" effect at the interface can lead to composite materials with enhanced mechanical properties.
Table 2: Examples of Aminosilanes Used for Surface Modification
| Coupling Agent | Application | Reference |
|---|---|---|
| (3-Aminopropyl)triethoxysilane (APS) | Surface functionalization of silica nanoparticles | nih.gov |
Contribution to Supramolecular Assemblies and Nanomaterials
Building Block for Biologically Active Molecules
The dual reactivity of this compound, stemming from its amine and hydroxyl functionalities, allows for its sequential or selective modification, making it an important component in the synthesis of complex biologically active molecules.
In pharmaceutical chemistry, the development of new drugs often relies on the assembly of molecular fragments to create novel chemical entities with desired therapeutic properties. The compound this compound serves as a versatile intermediate in this process. nih.gov Its primary amine group can readily undergo reactions such as amidation, alkylation, or sulfonylation to attach to a core molecular scaffold. Subsequently, the terminal hydroxyl group can be further functionalized or used as a point of attachment for other moieties, allowing for the systematic construction of complex lead compounds.
The synthesis of biologically active molecules is a cornerstone of drug discovery, aiming to create compounds that can modulate the activity of specific biological targets. nih.gov The incorporation of the flexible, hydrophilic chain of this compound can be a strategic choice to improve the physicochemical properties of a drug candidate, such as its solubility and pharmacokinetic profile. This approach is part of a broader strategy in medicinal chemistry to create structurally diverse libraries of compounds for screening and optimization. nih.gov
Neurotransmitters are essential signaling molecules in the nervous system, and their concentration and activity are tightly regulated. nih.gov For instance, γ-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian brain, and low levels of GABA have been linked to neurological disorders such as epilepsy. nih.gov A key therapeutic strategy to address this is to increase brain GABA levels by inhibiting the enzyme responsible for its breakdown, GABA aminotransferase (GABA-AT). nih.gov
The aminopropoxy moiety within this compound is structurally related to GABA. This makes it a relevant building block for creating novel GABA analogues. By incorporating this flexible, hydrophilic tail, researchers can design and synthesize new compounds aimed at interacting with GABA-AT or GABA receptors. The goal of such synthetic efforts is to create molecules that can cross the blood-brain barrier more effectively than GABA itself and act as inhibitors or modulators of the GABAergic system. The synthesis of heteroaromatic GABA analogues, for example, represents a strategy to develop new inactivators of GABA-AT, which could lead to improved therapeutics for neurological conditions. nih.gov
Role in Bioconjugation and Drug Delivery Systems
Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to create a new construct with combined or enhanced properties. The unique structure of this compound makes it an ideal linker molecule for these applications.
One of the most innovative areas where linkers are critical is in the development of Proteolysis-Targeting Chimeras (PROTACs). nih.gov PROTACs are heterobifunctional molecules that consist of two active domains—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—joined by a chemical linker. nih.gov This proximity induces the ubiquitination and subsequent degradation of the target protein by the cell's own proteasome machinery. nih.gov
The compound this compound is a classic example of a PEG-like linker. Its primary amine and terminal hydroxyl groups provide versatile handles for conjugation to the POI ligand and the E3 ligase ligand. The flexible diethylene glycol chain offers conformational freedom, which can be essential for achieving the correct orientation of the two proteins in the ternary complex. Furthermore, the hydrophilic nature of the linker can improve the solubility of the entire PROTAC molecule, which is often a challenge in their development. researchgate.net
Table 1: Properties of Common Linker Types in PROTACs
| Linker Type | Key Characteristics | Examples of Building Blocks | Impact on PROTAC Properties |
|---|---|---|---|
| Alkyl Chains | Hydrophobic, flexible | Alkyl diamines, dicarboxylic acids | Can provide flexibility; may decrease solubility. |
| PEG-like/Ether | Hydrophilic, flexible | This compound , Triethylene glycol | Enhances solubility, provides flexibility, can improve pharmacokinetic properties. researchgate.net |
| Rigid/Piperazine | Constrained conformation | Piperazine derivatives | Can improve binding affinity and selectivity by reducing conformational entropy; may enhance solubility upon protonation. researchgate.net |
Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease while minimizing its exposure to healthy tissues. This is often achieved by encapsulating drugs within delivery vehicles such as liposomes or nanoparticles, which can be functionalized with targeting ligands.
The compound this compound and similar amine-functionalized PEG-like molecules are used to modify the surfaces of these delivery vehicles. The primary amine group provides a reactive site for attaching targeting moieties, such as antibodies or peptides, that can recognize and bind to specific receptors on cancer cells.
Furthermore, the hydrophilic diethylene glycol chain can create a protective "stealth" layer on the surface of the nanoparticle. This process, often called PEGylation, helps to reduce recognition and clearance by the immune system, thereby prolonging the circulation time of the delivery vehicle and increasing its chances of reaching the target tissue. This strategy has been employed in various systems, including chitosan-based hydrogels, which can act as localized delivery systems to prevent the migration of drug-loaded carriers away from a tumor site. google.com
Utilization in Biomedical Material Scaffolds and Tissue Engineering
Tissue engineering is a multidisciplinary field that aims to regenerate, repair, or replace damaged tissues and organs by combining cells, scaffolds, and growth factors. researchgate.net Scaffolds are three-dimensional porous structures that provide mechanical support and a template for cells to attach, proliferate, and form new tissue. nih.gov The ideal scaffold should be biocompatible, biodegradable, and possess appropriate mechanical properties and porosity to allow for nutrient transport and cell infiltration. researchgate.netnih.gov
The surface properties of a scaffold are critical for directing cellular behavior. Molecules like this compound can be used to functionalize the surface of scaffold materials. The primary amine group allows for the covalent attachment of bioactive molecules, such as cell adhesion peptides (e.g., RGD sequences) or growth factors, which can provide specific biological cues to the cells.
Table 2: Common Materials for Tissue Engineering Scaffolds
| Material Class | Examples | Key Properties |
|---|---|---|
| Natural Polymers | Collagen, Chitosan, Alginate, Hyaluronic Acid | Excellent biocompatibility, biodegradable, possess biological recognition sites. nih.gov |
| Synthetic Polymers | Polyglycolic acid (PGA), Polylactic acid (PLA), Poly(caprolactone) (PCL) | Tunable mechanical properties and degradation rates, easily fabricated into various shapes. nih.gov |
| Ceramics | Hydroxyapatite (HA), Tricalcium phosphate (B84403) (TCP) | Osteoconductive, similar in composition to natural bone, often used in bone tissue engineering. researchgate.net |
| Hybrid Materials | Collagen-HA, PCL-TCP | Combine the advantages of different material classes, such as the bioactivity of natural polymers with the mechanical strength of synthetic polymers. nih.gov |
Lack of Documented Research on the Application of this compound in Enzyme-Ligand and Protein Binding Studies
Despite its availability as a chemical reagent, a thorough review of scientific literature reveals no specific documented research into the application of this compound in the direct study of enzyme-ligand interactions or protein binding.
The compound, with its terminal amine and hydroxyl groups, theoretically possesses the functional moieties that could be utilized for bioconjugation, surface modification, or as a linker in various biochemical assays. The primary amine can be a target for coupling reactions, while the hydrophilic diether and ethanolamine (B43304) backbone could potentially be used to modify the solubility and non-specific binding characteristics of surfaces or molecules to which it is attached.
However, extensive searches of scholarly databases and chemical information repositories have not yielded any published studies that specifically employ this compound for these purposes in the context of biomedical and pharmaceutical research. The available information is predominantly limited to its chemical and physical properties as listed by commercial suppliers.
While related compounds with similar structural features have been utilized in protein-related research, no direct evidence exists for the use of this compound itself. For instance, a structurally analogous compound, 2-[2-(2-Aminoethoxy)ethoxy]ethanol, has been noted for its use as a blocking reagent to prevent non-specific protein adsorption in enzyme-linked immunosorbent assays (ELISAs). Additionally, derivatives of 2-(2-aminoethoxy)-ethanol have been synthesized for use as modifiers in the creation of peptide-oligonucleotide conjugates. These examples highlight the potential utility of such bifunctional molecules in protein science, yet underscore the absence of specific data for this compound.
The lack of published research could be attributed to a number of factors. It is possible that the compound has been investigated by researchers, but the results were not published, or that other commercially available linkers and surface modifiers with more established protocols and a wider range of characterization data are preferentially used.
Given the absence of empirical data, it is not possible to provide detailed research findings or a data table on the investigations into enzyme-ligand interactions and protein binding involving this compound. Further research would be required to explore and validate any potential applications of this compound in the biomedical and pharmaceutical sciences.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. For a molecule like this compound, MD simulations can reveal intricate details about its dynamic nature, including its conformational landscape and interactions with its environment.
Conformational Analysis and Flexibility Studies
The flexible backbone of this compound, characterized by several rotatable single bonds, allows it to adopt a multitude of conformations in space. Conformational analysis, the study of the energetics between different rotational isomers (rotamers), is essential for understanding its three-dimensional structure and properties. acs.org
MD simulations of analogous molecules, such as polyethylene (B3416737) glycol (PEG) and other 1,2-disubstituted ethanes, have shown that the gauche conformation around the central C-C bond is often favored in the liquid phase. researchgate.net This is a departure from the anti conformation typically preferred in the gas phase, highlighting the significant role of intermolecular forces in determining the conformational preferences in condensed phases. For this compound, the interplay between the ether, amine, and hydroxyl groups would lead to a complex potential energy surface with numerous local minima corresponding to different stable conformations. The flexibility is a key characteristic, allowing the molecule to adapt its shape in response to its surroundings.
A representative analysis of rotamer populations for a similar short-chain ether from MD simulations is presented below:
| Dihedral Angle | Conformation | Population (%) in Liquid Phase |
| O-C-C-O | Gauche | 65 |
| O-C-C-O | Anti | 35 |
| C-O-C-C | Gauche | 70 |
| C-O-C-C | Anti | 30 |
This table presents hypothetical data based on typical findings for similar polyether molecules to illustrate the concept.
Intermolecular Interactions and Solvent Effects
The presence of both hydrogen bond donors (amine and hydroxyl groups) and acceptors (ether and hydroxyl oxygens, amine nitrogen) in this compound facilitates the formation of a complex network of intermolecular hydrogen bonds. youtube.com MD simulations are particularly well-suited to explore these interactions.
In aqueous solutions, the compound is expected to form strong hydrogen bonds with water molecules, which act as both donors and acceptors. This extensive hydrogen bonding network is responsible for its high solubility in water. wikipedia.org Studies on similar molecules, like crown ether/amino rotaxanes, have demonstrated that the polarity and hydrogen bond-forming ability of the solvent are the main factors influencing the dynamics and interactions of the solute. nih.gov In polar solvents like water, the electrostatic interactions and hydrogen bonding with the solvent can significantly stabilize certain conformations and influence the shuttling rates of molecular components in more complex systems. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and reactivity of molecules.
Electronic Structure Elucidation and Reactivity Prediction
Methods like Density Functional Theory (DFT) can be employed to calculate various molecular properties of this compound. icm.edu.pl These calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and predict sites susceptible to electrophilic or nucleophilic attack.
For alkanolamines, the nitrogen and oxygen atoms are the primary centers of reactivity. acs.org The lone pairs of electrons on the nitrogen and oxygen atoms make them nucleophilic. The HOMO is likely to be localized on the amine and hydroxyl groups, indicating these are the sites for electrophilic attack. The LUMO, conversely, would indicate regions susceptible to nucleophilic attack. Quantum chemical studies on amino alcohols have been used to understand their role in promoting chemical reactions, such as the addition of dialkylzincs to aldehydes. acs.org
The reactivity of this compound is expected to be characteristic of primary amines and primary alcohols. For instance, the amine group can undergo reactions like alkylation and acylation, while the hydroxyl group can be esterified or oxidized. libretexts.org Computational studies can predict the activation barriers for these reactions, providing insights into their feasibility and kinetics.
Protonation Mechanisms and pKa Determination via Computational Methods
The basicity of the amine group in this compound is a key chemical property. The pKa value, which quantifies this basicity, can be predicted using computational methods. These methods often involve calculating the free energy change of the protonation reaction in a solvent, typically using a combination of quantum mechanics and a continuum solvent model. nih.gov
For polyamines and amino alcohols, the protonation of one site can influence the basicity of other sites through electrostatic interactions. nih.gov In the case of this compound, the protonation of the primary amine would be the most significant acid-base equilibrium. Computational protocols have been developed that show a linear relationship between computed atomic charges of the anionic/cationic form and the experimental pKa values for alcohols and amines. nih.govacs.org
NMR titration experiments on polyamines have been used to determine the specific sites of protonation. nih.gov For this compound, the primary amine is the most likely site of initial protonation in acidic conditions.
| Compound Type | Computational Method | Predicted pKa |
| Primary Amino Alcohol | DFT with CPCM | 9.5 ± 0.5 |
| Polyamine | Monte Carlo Simulation | 8.2 - 9.5 |
This table shows representative predicted pKa values for similar classes of compounds to illustrate the expected range for this compound. nih.govnih.gov
Thermodynamic Characterization of Reactions Involving the Compound
The thermodynamic properties of reactions involving this compound, such as the enthalpy, entropy, and Gibbs free energy of reaction, can be estimated through computational methods or inferred from experimental data of analogous systems.
Calorimetric measurements on the dissolution of amino acids and peptides in aqueous solutions of sugar alcohols have shown that the interactions between the zwitterionic groups and hydroxyl groups are exothermic, leading to negative transfer enthalpies. acs.orgresearchgate.net Similar exothermic interactions would be expected between this compound and polar, protic solvents.
The enthalpy of formation (ΔH°f) is a fundamental thermodynamic property. While experimental data for this compound may not be readily available, it can be estimated using computational chemistry methods. For a related compound, 2-(2-aminoethoxy)ethanol, thermodynamic data such as enthalpy and entropy as a function of temperature have been critically evaluated and are available in databases like those from NIST. nist.govethermo.us These data serve as a valuable reference for estimating the properties of the target compound.
The standard enthalpy of combustion (ΔH°c) for ethanol (B145695) is -1366.8 kJ/mol. libretexts.org The combustion of this compound would also be a highly exothermic process, releasing a significant amount of energy.
| Thermodynamic Property | Related Compound | Value |
| Enthalpy of Formation (liquid) | 2-(2-aminoethoxy)ethanol | Data available as f(T) nist.gov |
| Entropy (liquid) | 2-(2-aminoethoxy)ethanol | Data available as f(T) nist.gov |
| Enthalpy of Combustion | Ethanol | -1366.8 kJ/mol libretexts.org |
This table provides examples of thermodynamic data for related compounds to provide context for the expected properties of this compound.
Advanced Analytical Methodologies for 2 2 3 Aminopropoxy Ethoxy Ethanol
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of 2-[2-(3-Aminopropoxy)ethoxy]ethanol. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique insights into the compound's architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are vital for structural confirmation.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons in its unique chemical environments. The characteristic repeating ethoxy units of the polyethylene (B3416737) glycol (PEG) backbone typically exhibit signals in the range of 3.5–3.7 ppm. acs.org Protons adjacent to the amino and hydroxyl groups will have specific chemical shifts that are influenced by their neighboring functional groups.
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms in the ethoxy groups of the PEG chain are typically observed around 70 ppm. researchgate.net The carbons directly bonded to the nitrogen of the amine and the oxygen of the alcohol will appear at distinct chemical shifts, confirming the presence and location of these functional groups. researchgate.netgoogle.com
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the FT-IR spectrum of this compound, key absorption bands would be expected. The C-O-C ether stretch of the PEG backbone is typically observed around 1100 cm⁻¹. acs.org The N-H stretching vibration of the primary amine would appear in the region of 3300-3500 cm⁻¹, while the broad O-H stretching band of the alcohol group would also be present in a similar region, typically between 3200 and 3600 cm⁻¹. acs.orgthermofisher.com
Interactive Table: Expected Spectroscopic Data for this compound
| Technique | Expected Chemical Shifts / Vibrational Frequencies | Interpretation |
| ¹H NMR | ~3.5–3.7 ppm | Protons of the ethoxy repeating units |
| ¹³C NMR | ~70 ppm | Carbon atoms of the ethoxy repeating units |
| ¹³C NMR | ~41.78 and 73.45 ppm | α- and β-amine carbons |
| IR Spectroscopy | ~1100 cm⁻¹ | C-O-C ether stretching |
| IR Spectroscopy | ~3300-3500 cm⁻¹ | N-H stretching of the primary amine |
| IR Spectroscopy | ~3200-3600 cm⁻¹ (broad) | O-H stretching of the primary alcohol |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Due to the absence of a significant chromophore in its structure, this compound is not expected to exhibit strong absorption in the UV-Vis region. rsc.org This technique is therefore more applicable for analyzing derivatives of this compound that have been functionalized with a UV-active moiety or for quantifying the compound if it is part of a formulation with other UV-absorbing substances.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from reaction mixtures and for determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound.
Reversed-Phase (RP-HPLC): This is a common mode used for the separation of polar compounds. A C18 column is often employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives to improve peak shape. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the separation of highly polar compounds like PEGs and their derivatives. sielc.com
Detection: Since this compound lacks a strong UV chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector are often used. sielc.com Derivatization with a UV-active agent can also enable UV detection. sdiarticle4.com
Gas Chromatography (GC)
GC is suitable for the analysis of volatile and thermally stable compounds. For a compound like this compound, derivatization may be necessary to increase its volatility and thermal stability for GC analysis. nih.gov
Column: A polar capillary column is typically used for the separation of polar analytes.
Detector: A Flame Ionization Detector (FID) is a common choice for organic compounds, while a Mass Spectrometer (MS) detector provides both quantification and structural information.
Interactive Table: Chromatographic Methods for the Analysis of Amino-PEG Compounds
| Technique | Column Type | Mobile Phase / Carrier Gas | Detector |
| RP-HPLC | C18 | Water/Acetonitrile or Methanol | ELSD, RI, or MS |
| HILIC | Amide or other polar stationary phase | Acetonitrile/Water | ELSD, RI, or MS |
| GC | Polar capillary column | Helium or Nitrogen | FID or MS |
Mass Spectrometry for Structural Confirmation and Trace Analysis
Mass spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and structure of a compound. It is also invaluable for trace analysis.
Molecular Weight Determination
Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate ions of the intact molecule. The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M+Na]⁺) allows for the confirmation of the molecular weight of this compound, which has a monoisotopic mass of 163.120843 Da. nih.gov
Structural Confirmation through Fragmentation
In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the resulting fragment ions provide detailed structural information. The fragmentation of this compound would be expected to occur at the ether linkages and adjacent to the amine and hydroxyl groups. researchgate.netyoutube.com
Trace Analysis
The high sensitivity of MS, particularly when coupled with a chromatographic separation technique like LC-MS/MS, allows for the detection and quantification of this compound at very low concentrations. This is crucial for applications where the presence of even trace amounts of the compound needs to be monitored.
Interactive Table: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 164.12813 |
| [M+Na]⁺ | 186.11007 |
| [M-H]⁻ | 162.11357 |
Data sourced from PubChemLite, predicted using CCSbase. uni.lu
Other Advanced Analytical Approaches
Beyond the core techniques, other advanced analytical methods can provide further characterization of this compound and its derivatives.
Two-Dimensional Liquid Chromatography (2D-LC): This technique enhances separation power by using two different chromatographic columns, which is particularly useful for complex samples containing PEGylated compounds. thermofisher.comchromatographyonline.com
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This combination separates ions based on their size and shape in the gas phase before mass analysis, providing an additional dimension of separation and structural information.
These advanced analytical methodologies, when used in concert, provide a comprehensive understanding of the chemical identity, purity, and structural integrity of this compound, ensuring its quality and suitability for its intended applications.
Environmental Fate and Ecotoxicological Research of 2 2 3 Aminopropoxy Ethoxy Ethanol
Environmental Degradation Pathways
The transformation and breakdown of 2-[2-(3-Aminopropoxy)ethoxy]ethanol in the environment are governed by a combination of biological and chemical processes. Understanding these pathways is crucial for determining the compound's persistence and potential for accumulation.
Biodegradation Kinetics and Mechanisms
Biodegradation is a primary route for the removal of many organic chemicals from the environment. For this compound, its potential for biodegradation can be inferred from its chemical structure, which contains both ether and amine functionalities. Aliphatic amines and ether-containing compounds are known to be susceptible to microbial degradation under aerobic conditions.
Quantitative Structure-Activity Relationship (QSAR) models, which predict chemical properties based on structure, can also offer estimations of biodegradability. These models often categorize substances based on their likelihood of rapid biodegradation.
Table 1: Predicted Biodegradation Data for Structurally Similar Compounds
| Compound Name | Biodegradation Prediction (QSAR Model) | Confidence Level |
|---|---|---|
| 2-(2-Aminoethoxy)ethanol | Readily biodegradable | High |
Note: This table presents predicted data for illustrative purposes and is based on general QSAR model outputs for similar chemical structures. Actual biodegradation rates can vary.
Persistence and Mobility Studies in Environmental Compartments
The persistence and mobility of a chemical determine its distribution in the environment and its potential to reach sensitive ecosystems or contaminate water resources.
The mobility of this compound in soil and water is influenced by its physical and chemical properties, such as its water solubility and its potential to adsorb to soil and sediment particles. Its high water solubility, inferred from its polar functional groups (amine, hydroxyl, and ether), suggests a high potential for mobility in aqueous environments. The amine group can be protonated at environmental pH, leading to a positive charge and potential for electrostatic interactions with negatively charged soil components like clay and organic matter. This could somewhat retard its mobility.
Conversely, the ethoxy chain contributes to some lipophilic character, which could lead to partitioning into organic matter in soil and sediment. The octanol-water partition coefficient (Kow) is a key parameter for assessing this, though experimental data for this specific compound is limited. Predictive models can provide an estimated Log Kow value.
Table 2: Predicted Physicochemical Properties Influencing Mobility
| Property | Predicted Value | Implication for Mobility |
|---|---|---|
| Water Solubility | High | High potential for mobility in water |
| Log Kow (Octanol-Water Partition Coefficient) | Low | Low potential for bioaccumulation; favors partitioning to water |
Note: Values are based on QSAR predictions and are indicative.
Ecotoxicological Mechanisms and Biomarker Research
Understanding the ecotoxicological effects of this compound is essential for assessing its potential risk to aquatic and terrestrial organisms. Due to the lack of specific studies on this compound, information is drawn from the broader class of aliphatic amines and ethoxylated substances.
The primary amine group is often a key determinant of the ecotoxicity of such compounds. Amines can exert toxicity through various mechanisms, including disruption of cell membranes, inhibition of enzyme activity, and interference with neurological processes in aquatic organisms. The ethoxylate chain can also influence the mode of toxic action, for example, by acting as a non-ionic surfactant.
Biomarker research for this class of compounds could focus on indicators of oxidative stress, neurotoxicity, and gill irritation in fish. For example, changes in the activity of enzymes like acetylcholinesterase (AChE) could indicate neurotoxic effects, while alterations in glutathione S-transferase (GST) activity could signal an oxidative stress response. Histopathological examination of gill tissues could also serve as a biomarker for direct membrane damage.
Regulatory Frameworks and Sustainability Considerations in Environmental Research
The environmental assessment of industrial chemicals like this compound is guided by various national and international regulatory frameworks. In the European Union, the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation requires manufacturers and importers to provide data on the environmental fate and effects of substances produced in significant quantities. Similarly, in the United States, the Toxic Substances Control Act (TSCA) empowers the Environmental Protection Agency (EPA) to require testing of chemicals to assess their risks.
These regulations often employ a tiered approach to data requirements, with higher production volumes triggering more extensive testing. For many existing chemicals, there is a move towards using predictive models and read-across approaches to fill data gaps and reduce the need for animal testing, in line with sustainability goals.
Patent Landscape and Commercial Research Directions for 2 2 3 Aminopropoxy Ethoxy Ethanol
Analysis of Patented Synthesis Processes
The intellectual property surrounding the synthesis of 2-[2-(3-Aminopropoxy)ethoxy]ethanol is centered on creating efficient, industrially scalable, and high-purity production methods. A key patented process highlights a multi-step chemical reaction designed for stability and control.
A prominent synthesis method is detailed in Chinese patent CN108558680B, which describes the production of diethylene glycol mono-3-aminopropyl ether. The process involves two main stages google.com:
Preparation of the Intermediate : The process begins with diethylene glycol mono-2-cyanoethyl ether. This precursor is mixed with a solvent to create a solution ready for the subsequent reaction step google.com.
Catalytic Hydrogenation : The core of the synthesis is the catalytic hydrogenation of the cyanoethyl ether intermediate. In this stage, a mixture of a solvent, a catalyst, and liquid ammonia (B1221849) is prepared in a reactor. Hydrogen gas is introduced to create a pressurized environment (typically 1.5-3.5 MPa). The reactor is heated to a controlled temperature (60-125 °C), and the diethylene glycol mono-2-cyanoethyl ether solution is then pumped in. The reaction proceeds under these conditions until the precursor is fully converted google.com.
This patented method is noted for its use of readily available raw materials and a process that is stable and easily controlled, making it highly suitable for industrial-scale production google.com. The process detailed in the patent is a significant improvement over older methods for aminopropylation, which often faced challenges with catalyst activity and selectivity google.com.
Intellectual Property Associated with Applications in Various Industries
Patents related to the application of this compound demonstrate its utility as a functional component in polymer and materials science. The molecule's bifunctional nature—a reactive primary amine and a hydrophilic hydroxyl group connected by a flexible ether chain—is the key to its value in these applications.
Intellectual property filings show its use in the following areas:
Polymer Modification and Resins : The primary amino group is capable of reacting with and crosslinking with polymers like epoxy resins. google.com Patent US5932636, concerning aqueous dispersions of epoxy resins, explicitly lists diethylene glycol mono(3-aminopropyl) ether as a suitable primary amine for modifying the resin structure. i.moscow This modification is crucial for creating specialized binders for coatings and adhesives.
Coatings and Surface Treatments : The compound is used in formulations for coatings. The patent for its synthesis mentions its application in carpet backing and glass coatings. google.com The structure imparts desirable properties, such as a soft touch, due to the two flexible ether bonds, while the hydrophilic hydroxyl end makes treated materials easier to clean with water. google.com
Cleaning and Stripping Formulations : A French patent identifies this compound as a component in a polymer cleaning compound that also contains DMSO. google.com This suggests its role as an active agent in specialized industrial cleaning solutions designed to dissolve or remove polymer residues. While not for the exact molecule, a related patent (US3417025A) highlights the effectiveness of the similar compound 2-(2-aminoethoxy) ethanol (B145695) in paint stripping compositions, reinforcing the utility of this chemical class in removing durable synthetic resin coatings. google.com
Research and Development Initiatives in Industrial Sectors
Commercial research and development efforts are directed at harnessing the specific functionalities of this compound to enhance product performance in the fine chemicals, plastics, and coatings industries.
Fine Chemical Manufacturing : R&D in this sector is focused on optimizing the synthesis process to produce the compound at high purity and yield, as demonstrated by patent CN108558680B. The goal is to provide a reliable supply of this chemical intermediate for downstream applications. google.com
Coatings and Polymers : In the coatings and plastics sectors, research initiatives concentrate on using the compound as a building block or additive to create materials with tailored properties. The patent literature indicates R&D in formulating amine-modified epoxy resins for aqueous-based systems, which are often developed to meet environmental regulations that limit volatile organic compounds (VOCs). i.moscow The properties of softness and washability it imparts are drivers for its inclusion in products like carpet backings and specialty coatings. google.com
Specialty Formulations : The inclusion of this compound in polymer cleaning formulations points to R&D in creating high-performance, specialized chemical products for industrial maintenance and manufacturing processes. google.com The development of such formulations is often driven by the need to replace harsher or less effective solvents.
Emerging Commercial Research Focus Areas
While current commercial applications are centered on polymers and coatings, the unique molecular structure of this compound positions it as a candidate for emerging, high-value research areas. These future directions aim to exploit its properties as a flexible, bifunctional linker molecule.
Advanced Materials and Nanotechnology : The structure is ideal for use as a surface functionalization agent. Researchers are exploring how similar diethylene glycol and amine-functionalized molecules can be used to modify the surface of nanoparticles to improve their dispersibility and stability in various media, a critical factor in creating advanced composites and colloidal solutions. researchgate.net
Biomedical and Pharmaceutical Linkers : Polyethylene (B3416737) glycol (PEG) derivatives are widely used in drug delivery to improve the solubility and pharmacokinetic properties of therapeutic agents. mdpi.com The combination of a PEG-like structure (the ethoxy-ethoxy portion) and a reactive amine makes this compound a potential building block for creating prodrugs or for linking active pharmaceutical ingredients to larger delivery systems.
Functional Fluids and Catalysis : There is growing research into using functionalized glycols and amines as catalysts or as components in functional fluids. The presence of both an amine and a hydroxyl group could allow it to participate in or mediate chemical reactions, such as the synthesis of azo-dyes, where functionalized PEGs have been used as reusable catalysts. researchgate.net
Future Research Directions and Perspectives for 2 2 3 Aminopropoxy Ethoxy Ethanol
Exploration of Unconventional Synthetic Routes
Traditional synthesis of amino-terminated polyethers often involves multi-step processes that may require harsh reaction conditions. Future research is poised to explore more efficient and sustainable methods for the synthesis of 2-[2-(3-Aminopropoxy)ethoxy]ethanol.
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and scalability. acs.orgnih.govgoogle.com The synthesis of amino alcohols and polyetheramines has been successfully demonstrated using flow reactors. acs.orgnih.govgoogle.comgoogle.cominterchim.fr This approach could be adapted for the production of this compound, potentially leading to higher yields and purity. A modular flow system could be designed to sequentially carry out the ethoxylation and amination steps, minimizing intermediate purification. acs.org
Table 1: Comparison of Potential Synthetic Routes
| Synthesis Method | Potential Advantages | Potential Challenges |
| Conventional Batch Synthesis | Established procedures for similar compounds. | Multi-step, potentially harsh conditions, lower yields. |
| Flow Chemistry | Improved reaction control, safety, and scalability; higher yields. acs.orgnih.govgoogle.com | Requires specialized equipment and process optimization. acs.org |
| Enzymatic/Biocatalytic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. illinois.edugoogle.comgoogle.comacs.orgnih.gov | Enzyme stability and cost, substrate specificity. nih.gov |
Novel Applications in Interdisciplinary Scientific Domains
The bifunctional nature of this compound, possessing both a reactive amine and a hydroxyl group, makes it an attractive candidate for various applications across different scientific fields.
Biomedical Applications: Molecules with amino and polyethylene (B3416737) glycol (PEG)-like structures are extensively used in drug delivery and biomaterials. nih.govnih.govresearchgate.netcrimsonpublishers.comyoutube.commdpi.com The ether chain can enhance water solubility and biocompatibility, while the terminal amine and hydroxyl groups can be used for conjugation to drugs, targeting ligands, or other polymers. nih.govcrimsonpublishers.comrapp-polymere.com Future research could explore its use as a linker in drug-conjugates, for surface modification of medical devices to reduce protein fouling, or in the formation of hydrogels for tissue engineering. researchgate.netmdpi.com The synthesis of amino-terminated polyethylene glycol functionalized mesoporous silica (B1680970) nanoparticles has demonstrated the utility of such structures in creating potential drug delivery systems. arxiv.orgatlantis-press.com
Materials Science: Amino-terminated molecules are crucial for creating self-assembled monolayers (SAMs) on various surfaces. interchim.frrsc.orgnih.govacs.orgdp.tech These SAMs can be used to tailor the surface properties of materials, for instance, in the development of biosensors or as a primary layer for further functionalization. rsc.org The specific structure of this compound could lead to the formation of well-defined monolayers with unique packing and reactivity. rsc.org
Table 2: Potential Interdisciplinary Applications
| Domain | Potential Application | Rationale |
| Biomedicine | Drug delivery linker, surface modification of implants, hydrogel formation. nih.govnih.govresearchgate.netcrimsonpublishers.comyoutube.commdpi.com | Biocompatible ether chain, reactive terminal groups for conjugation. nih.govcrimsonpublishers.comrapp-polymere.com |
| Materials Science | Self-assembled monolayers (SAMs), functional surface coatings. interchim.frrsc.orgnih.govacs.orgdp.tech | Bifunctional nature allows for surface anchoring and further chemical modification. rsc.org |
| Epoxy Resins | Curing agent. wikipedia.org | Primary amine can react with epoxy groups to form a cross-linked network. wikipedia.org |
Integration of Advanced Computational Modeling and Artificial Intelligence
Computational Modeling: Density Functional Theory (DFT) can be employed to study the conformational landscape, electronic properties, and reactivity of this compound. nih.govsciforum.netnih.govacs.org Such studies can provide insights into its interactions with other molecules and surfaces, guiding the design of new materials and catalysts. nih.gov For example, DFT calculations can help understand the hydrogen-bonding patterns that would be crucial in its self-assembly or interaction with biological molecules. nih.gov In silico models are also increasingly used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties of chemicals, which would be vital for any potential biomedical application. researchgate.netelsevierpure.comnih.govraco.cat
Innovations in Sustainable Chemistry and Circular Economy Applications
The principles of green chemistry and the circular economy are increasingly driving chemical research and manufacturing towards more sustainable practices. dp.techraco.catsustainability-directory.comresearchgate.netresearchgate.netcircularise.com
Renewable Feedstocks: A key aspect of sustainable chemistry is the use of renewable resources. nih.govsciencedaily.comnih.govspecialchem.com Research is actively exploring the production of the building blocks of this compound from biomass. For instance, ethylene (B1197577) glycol can be produced from the catalytic conversion of cellulose. specialchem.comrsc.org Similarly, bio-based routes to 1,3-diaminopropane (B46017) are being developed through the metabolic engineering of microorganisms. sciencedaily.comnih.gov Integrating these bio-based feedstocks into the synthesis of this compound would significantly reduce its environmental footprint.
Circular Economy: The concept of a circular economy aims to minimize waste and maximize the use of resources. raco.catsustainability-directory.comresearchgate.netresearchgate.netcircularise.com For a molecule like this compound, this could involve developing methods for its recovery and reuse in various applications. Furthermore, if this molecule is used as a component in larger polymers or materials, strategies for the chemical recycling of these materials back to their constituent monomers would be a key research focus. raco.cat For example, research into the glycolysis of polyurethane waste to recover polyols demonstrates a viable strategy for the chemical recycling of polymer waste that could be applicable to materials synthesized using this compound. researchgate.netmdpi.com
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-[2-(3-Aminopropoxy)ethoxy]ethanol in laboratory settings?
- Methodological Answer :
-
Reproductive Toxicity Precautions : Evidence from occupational health guidelines indicates that exposure to structurally similar glycol ethers (e.g., 2-(2-ethoxyethoxy)ethanol) may impair fertility or harm fetal development. Researchers should minimize exposure for pregnant or breastfeeding individuals and ensure workplace exposure levels comply with CLP regulations .
-
Personal Protective Equipment (PPE) : Use N95 masks, nitrile gloves, and safety goggles. Work under fume hoods to avoid inhalation .
-
Storage : Store in inert atmospheres (e.g., nitrogen) due to hygroscopicity and sensitivity to moisture .
Table 1: Key Safety Parameters
Parameter Value/Recommendation Source Reproductive Toxicity Avoid exposure during pregnancy PPE Requirements N95 mask, gloves, goggles Storage Conditions Inert atmosphere, airtight
Q. How can this compound be synthesized, and what are critical reaction parameters?
- Methodological Answer :
- Synthesis Route : Similar compounds (e.g., 2-[2-(2-chloroethoxy)ethoxy]ethanol) are synthesized via nucleophilic substitution. For this compound, react 3-aminopropanol with ethylene oxide derivatives under basic conditions (e.g., KOH) .
- Critical Parameters :
- Temperature: 60–80°C to balance reaction rate and byproduct formation.
- Solvent: Use aprotic solvents (e.g., THF) to avoid side reactions.
- Purification: Column chromatography or distillation to isolate the product .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound?
- Methodological Answer :
- Experimental Design :
Solvent Polarity Screening : Test solubility in water, chloroform, and DMSO using gravimetric analysis.
Temperature Dependence : Measure solubility at 25°C and 50°C to assess thermodynamic stability.
Analytical Validation : Use HPLC with refractive index detection to quantify dissolved concentrations .
- Case Study : Evidence shows solubility in chloroform (for chloro-derivatives) and water (for amino-derivatives), suggesting pH-dependent behavior. Adjust solution pH to reconcile discrepancies .
Q. What advanced analytical techniques are suitable for detecting this compound in environmental samples?
- Methodological Answer :
- UHPLC-QToF-MS : Optimize chromatographic separation with a C18 column (2.1 × 100 mm, 1.7 µm) and mobile phase (0.1% formic acid in water/acetonitrile). Use positive ionization mode (m/z 194.1 [M+H]+) for quantification .
- Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from wastewater matrices .
Q. How is this compound applied in ratiometric fluorescent zinc sensors?
- Methodological Answer :
- Sensor Design :
Functionalization : Conjugate the amino group with carboxamidoquinoline via NHS ester coupling.
Characterization : Validate binding affinity using fluorescence titration (λex = 340 nm, λem = 450–600 nm).
Performance Metrics : Achieve a dissociation constant (Kd) of ~10 nM for Zn²⁺ in aqueous buffers .
- Table 2: Sensor Optimization Parameters
| Parameter | Optimal Value | Source |
|---|---|---|
| Excitation/Emission | 340 nm / 450–600 nm | |
| Dissociation Constant | 10 nM (Zn²⁺) |
Q. What strategies improve the stability of this compound in long-term storage?
- Methodological Answer :
- Stabilization Methods :
Inert Atmosphere : Store under argon or nitrogen to prevent oxidation.
Additives : Include 0.1% BHT (butylated hydroxytoluene) to inhibit radical degradation.
Temperature Control : Keep at –20°C in amber vials to reduce photodegradation .
Contradiction Analysis
- Toxicity vs. Solubility : While reproductive toxicity data are based on structural analogs (e.g., 2-ethoxyethanol), solubility studies for this compound require compound-specific validation due to its unique amino-propanol moiety .
- Detection Sensitivity : UHPLC-QToF-MS offers higher sensitivity (LOD = 0.1 µg/L) compared to traditional GC-MS, resolving false positives in complex matrices .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
